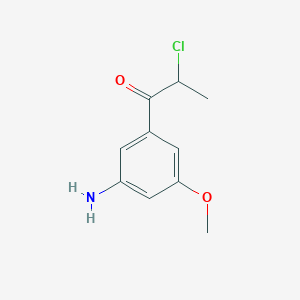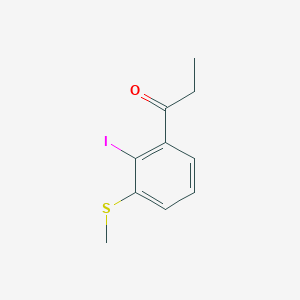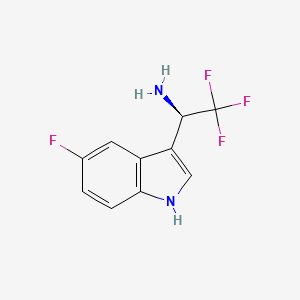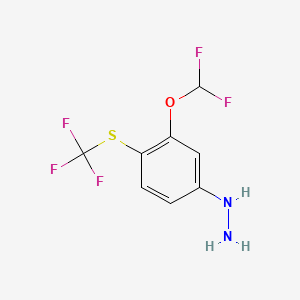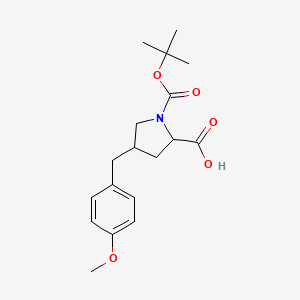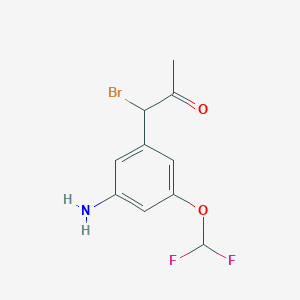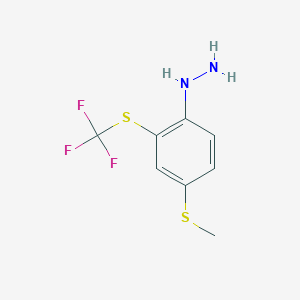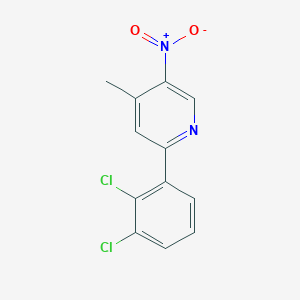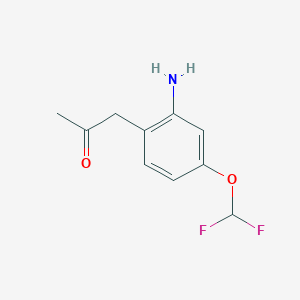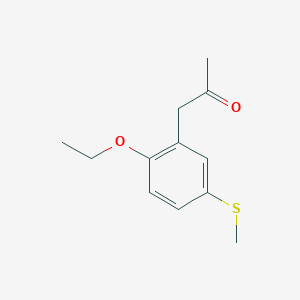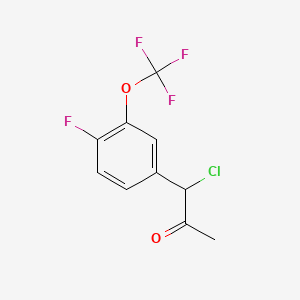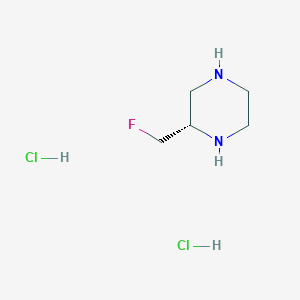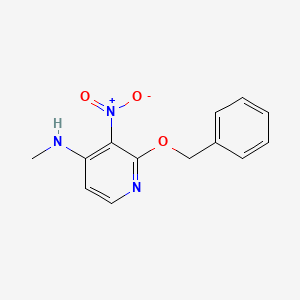
2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is an organic compound that belongs to the class of aminopyridines and derivatives. This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a nitro group and a methylated amine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine typically involves the following steps:
Benzyloxylation: The benzyloxy group is introduced via a reaction with benzyl bromide in the presence of a base such as sodium hydride.
N-Methylation: The methylation of the amine group is carried out using methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as zinc or tin in dilute mineral acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-methyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Similar in structure but used primarily as a reagent for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position of the amine group.
Uniqueness
2-(Benzyloxy)-N-methyl-3-nitropyridin-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-methyl-3-nitro-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C13H13N3O3/c1-14-11-7-8-15-13(12(11)16(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
SANHVLZOTOGLAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


